molecular formula C17H16FNO4 B3154252 3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid CAS No. 773867-58-6

3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Cat. No. B3154252
CAS RN: 773867-58-6
M. Wt: 317.31 g/mol
InChI Key: LIGYJYQYGUIKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, otherwise known as BCPFPA, is a synthetic organic compound of the carboxylic acid family. It is a fluorinated compound, which has been studied for its potential applications in medicinal chemistry, particularly in drug discovery and development. BCPFPA has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

BCPFPA has been used in a range of scientific studies, including studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. It has been used as a model compound for studying the effects of fluorinated compounds on biological systems, as well as for designing new drugs and drug delivery systems. BCPFPA has also been used in the synthesis of other compounds, such as benzyloxycarbonylamino-3-fluorobenzene-1-sulfonate, which has been studied for its potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of BCPFPA is not yet fully understood. However, it is believed that BCPFPA interacts with proteins in the cell membrane, which leads to changes in the cell’s ion channels. These changes can then lead to a range of effects, including changes in cell signalling, gene expression, and enzyme activity. BCPFPA has also been found to interact with certain enzymes, such as cyclooxygenase, which can lead to changes in the production of prostaglandins.
Biochemical and Physiological Effects
BCPFPA has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has also been found to have a range of other effects, including the inhibition of certain enzymes, the modulation of cell signalling pathways, and the regulation of gene expression. BCPFPA has also been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter levels and the inhibition of certain receptors.

Advantages and Limitations for Lab Experiments

BCPFPA has a number of advantages for lab experiments. It is a relatively stable compound, with a relatively low toxicity and low cost. It is also relatively easy to synthesize and can be used to synthesize a range of other compounds. However, BCPFPA also has some limitations for lab experiments. It is a relatively large molecule, which can make it difficult to work with. It is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research on BCPFPA could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. It could also be used to design new drugs and drug delivery systems, as well as to study the effects of fluorinated compounds on biological systems. Additionally, further research could be done to explore the potential applications of BCPFPA in cancer therapy and other areas of medicine. Finally, further research could be done to explore the potential of BCPFPA as a tool for drug discovery and development.

properties

IUPAC Name

3-(3-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGYJYQYGUIKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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